molecular formula C11H9ClF3NO B2389462 (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone CAS No. 2320524-65-8

(2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone

Cat. No.: B2389462
CAS No.: 2320524-65-8
M. Wt: 263.64
InChI Key: MOWBTXFWHPFDCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, and the introduction of the fluorine and chlorine atoms, potentially through halogenation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the azetidine ring, a type of heterocycle, and the halogen substituents. The electronegativity of the fluorine and chlorine atoms could cause them to pull electron density towards themselves, potentially influencing the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the azetidine ring and the halogen substituents. The azetidine ring could potentially undergo ring-opening reactions, while the halogen atoms could potentially be replaced in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of the azetidine ring, and the halogen substituents. For example, the compound’s polarity, solubility, and stability could all be affected by these factors .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(difluoromethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO/c12-9-3-7(13)1-2-8(9)11(17)16-4-6(5-16)10(14)15/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWBTXFWHPFDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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